molecular formula C23H20N6O3S B11198748 ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate

ethyl 5-{[[(2-fluorophenyl)sulfonyl](4-methoxybenzyl)amino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11198748
M. Wt: 460.5 g/mol
InChI Key: IFTBVMMTALMTGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate is a structurally complex pyrrole derivative characterized by multiple functional groups. The pyrrole core is substituted at positions 3 and 4 with methyl groups, while position 5 contains a sulfonamide-linked 2-fluorophenyl and 4-methoxybenzyl moiety. This compound belongs to a class of molecules where the pyrrole ring serves as a scaffold for diverse substitutions, enabling tailored physicochemical and biological properties. The 2-fluorophenyl group enhances metabolic stability and lipophilicity, while the 4-methoxybenzyl substituent may influence steric bulk and π-π interactions. The ethyl ester at position 2 contributes to solubility and serves as a common prodrug strategy for carboxylic acids .

Properties

Molecular Formula

C23H20N6O3S

Molecular Weight

460.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C23H20N6O3S/c1-3-31-17-10-8-16(9-11-17)29-22(30)18-12-24-27-21(18)26-23(29)33-13-19-25-20(28-32-19)15-6-4-14(2)5-7-15/h4-12H,3,13H2,1-2H3,(H,24,27)

InChI Key

IFTBVMMTALMTGQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the 4-ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group: This can be done through nucleophilic substitution reactions.

    Formation of the sulfanyl linkage: This step typically involves thiol-ene reactions or other sulfur-based coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s biological activity could make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.

    Receptor binding: It may bind to specific receptors on cell surfaces, triggering signaling pathways.

    DNA/RNA interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations :

  • Position 5 Substitutions: The target compound’s sulfonamide bridge at position 5 distinguishes it from simpler pyrrole esters (e.g., ).
  • Fluorophenyl vs.
  • Ester vs. Carboxylic Acid : The ethyl ester at position 2 contrasts with carboxylic acid derivatives, improving membrane permeability but requiring hydrolysis for activation .

Physicochemical Properties

Comparative data for select compounds:

Property Target Compound Ethyl 5-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxylate Ethyl 3,4-Dimethyl-1H-Pyrrole-2-Carboxylate
Molecular Weight ~450 g/mol* 233.238 g/mol 181.21 g/mol
Boiling Point Not reported 424.7°C Not reported
LogP (Predicted) ~3.5 (high) ~2.8 ~1.9
Hydrogen Bond Acceptors 6 3 2

*Estimated based on structural complexity.
Insights : The target compound’s higher molecular weight and logP suggest increased lipophilicity, which may enhance cellular uptake but reduce aqueous solubility. The additional hydrogen-bond acceptors (sulfonyl, methoxy) could improve target binding but complicate pharmacokinetics .

Biological Activity

Ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrole ring substituted with various functional groups. The key components of its structure are:

  • Pyrrole Ring : A five-membered aromatic ring contributing to the compound's biological activity.
  • Sulfonamide Group : Enhances solubility and may contribute to the inhibition of specific enzymes.
  • Fluorophenyl and Methoxybenzyl Substituents : These groups may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrrole derivatives, including this compound. The structure-activity relationship indicates that modifications on the pyrrole ring can significantly enhance antibacterial potency against resistant strains of bacteria such as Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 0.016 μg/mL against drug-resistant strains, indicating strong antimicrobial potential .

Antiviral Activity

The antiviral properties of pyrrole derivatives have also been investigated, particularly against flaviviruses like Zika and dengue. Compounds with structural similarities to ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate have demonstrated significant inhibition of viral replication.

  • EC50 Values : Some derivatives showed effective EC50 values ranging from 300 to 600 nM in cellular models .

Structure-Activity Relationships (SAR)

Understanding SAR is crucial for optimizing the biological activity of pyrrole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the phenyl ring enhances antimicrobial activity by increasing electron density at the active site.
  • Chain Length and Branching : Variations in the alkyl chains attached to the pyrrole significantly affect potency. For instance, longer chains often lead to reduced activity due to steric hindrance .
  • Functional Group Modifications : Alterations in functional groups can either enhance or diminish biological activity, emphasizing the importance of precise chemical modifications in drug design .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical and laboratory settings:

  • Case Study 1 : A derivative with a methoxy group demonstrated enhanced stability and reduced toxicity while maintaining potent anti-TB activity in vivo, suggesting that ethyl 5-{[(2-fluorophenyl)sulfonylamino]methyl}-3,4-dimethyl-1H-pyrrole-2-carboxylate could exhibit similar benefits .
  • Case Study 2 : In a study involving Zika virus, related compounds showed promising results in reducing viral load in infected models, indicating potential for therapeutic applications .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, starting with the formation of the pyrrole core, followed by sulfonylation and benzylation. Key steps include:

  • Sulfonylation : Reacting the pyrrole intermediate with 2-fluorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dry dichloromethane) .
  • Benzylation : Introducing the 4-methoxybenzyl group via nucleophilic substitution, requiring anhydrous conditions and inert gas protection . Optimization can be achieved using Design of Experiments (DOE) to systematically test variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial design evaluates solvent (DMF vs. ethanol), temperature (60°C vs. 100°C), and molar ratios, reducing trial runs by 50% while identifying optimal yields . Post-synthesis purification via column chromatography (ethyl acetate/hexane gradients) ensures >95% purity .

Q. How should researchers characterize the structural integrity of this compound?

Comprehensive characterization requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, particularly the spatial arrangement of the sulfonyl and benzyl groups (similar to methods in ).
  • HPLC-PDA : To assess purity and detect trace impurities (>99% purity threshold recommended for biological assays) .

Advanced Research Questions

Q. How can computational chemistry improve reaction design and yield for this compound?

Quantum mechanical calculations (e.g., Density Functional Theory (DFT) ) model reaction pathways to predict transition states and steric/electronic barriers. For instance:

  • Sulfonylation Step : DFT reveals that electron-withdrawing groups on the phenyl ring lower activation energy by 15%, guiding reagent selection .
  • Machine Learning Integration : Platforms like ICReDD use reaction path searches and experimental data to iteratively refine conditions (e.g., solvent choice, catalyst loading), reducing optimization time by 70% . Example workflow:
  • Compute potential energy surfaces for key steps.
  • Train ML models on historical reaction data.
  • Validate predictions via small-scale experiments .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Contradictions often arise from differences in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor-binding assays) and control batches of the compound.
  • Orthogonal Assays : Validate activity via fluorescence polarization (binding) and SPR (kinetics) to cross-check results .
  • Purity Reassessment : Re-analyze "inactive" batches via HPLC-MS to detect degradation products (e.g., hydrolyzed ester groups) .
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from disparate studies, identifying outliers .

Q. How can researchers design multi-target interaction studies for this compound?

Focus on its dual sulfonamide and pyrrole motifs, which may interact with enzymes (e.g., kinases) or receptors (e.g., GPCRs). Methodological steps:

  • Molecular Docking : Screen against protein databases (PDB) to prioritize targets. For example, the sulfonyl group may bind ATP pockets in kinases .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) for top candidates.
  • Functional Assays : Measure downstream effects (e.g., cAMP levels for GPCRs, phosphorylation for kinases) .
  • Selectivity Profiling : Compare activity across target families to minimize off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.